

# Spectroscopic Profile of 2-Amino-6-methoxypyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-methoxypyridine

Cat. No.: B105723

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-methoxypyridine** (CAS No: 17920-35-3), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, data from structurally similar compounds, and detailed experimental protocols to assist researchers in their analytical endeavors.

## Molecular Structure and Properties

**2-Amino-6-methoxypyridine**, with the molecular formula  $C_6H_8N_2O$ , has a molecular weight of 124.14 g/mol. Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a methoxy group at the 6-position.

Caption: Molecular structure of **2-Amino-6-methoxypyridine**.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1H$  and  $^{13}C$  NMR data for **2-Amino-6-methoxypyridine** are not readily available in public spectral databases. However, data for the structurally similar compound, 2-amino-5-bromo-6-methoxypyridine, can provide valuable insights into the expected chemical shifts.

Table 1:  $^1\text{H}$  NMR Data of 2-Amino-5-bromo-6-methoxypyridine in  $\text{CDCl}_3$ [1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.48	d	H-4
5.99	d	H-3
4.31	br. s.	-NH <sub>2</sub>
3.91	s	-OCH <sub>3</sub>

Note: The chemical shifts for **2-Amino-6-methoxypyridine** are expected to be in similar regions, with the absence of the bromine substituent likely causing slight upfield shifts for the aromatic protons.

Table 2: Predicted  $^{13}\text{C}$  NMR Data of **2-Amino-6-methoxypyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C6-OCH <sub>3</sub>
~158	C2-NH <sub>2</sub>
~139	C4
~105	C5
~95	C3
~53	-OCH <sub>3</sub>

Note: These are predicted values and should be confirmed by experimental data.

## Infrared (IR) Spectroscopy

Specific experimental IR spectra for **2-Amino-6-methoxypyridine** are not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Expected IR Absorption Bands for **2-Amino-6-methoxypyridine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400-3200	N-H	Symmetric and Asymmetric Stretching
3050-3000	C-H (aromatic)	Stretching
2950-2850	C-H (aliphatic)	Stretching
1620-1580	C=C, C=N	Ring Stretching
1600-1550	N-H	Bending
1250-1200	C-O-C	Asymmetric Stretching
1050-1000	C-O-C	Symmetric Stretching

## Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass spectral data can be a useful reference.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-6-methoxypyridine**

m/z	Adduct
125.07094	[M+H] <sup>+</sup>
147.05288	[M+Na] <sup>+</sup>
123.05638	[M-H] <sup>-</sup>

## Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **2-Amino-6-methoxypyridine**.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Amino-6-methoxypyridine** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a standard 5 mm NMR tube.

#### Instrumentation and Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on concentration.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2-5 seconds.
  - Spectral width: 0-200 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (ATR-FTIR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-Amino-6-methoxypyridine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

## Mass Spectrometry

#### Sample Preparation (ESI-MS):

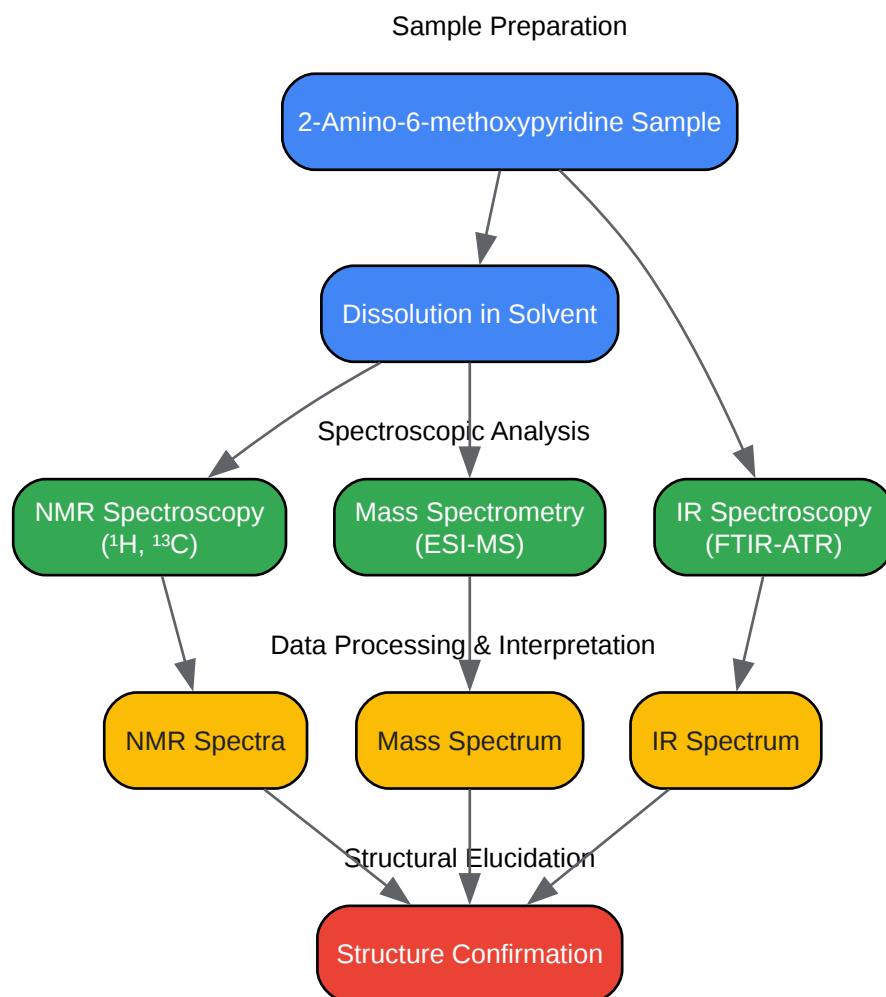
- Prepare a dilute solution of **2-Amino-6-methoxypyridine** (approximately 1  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.

#### Instrumentation and Parameters:

- Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.
- Ionization Mode: Positive or negative ion mode can be used, although positive mode is generally preferred for aminopyridines.
- Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g.,  $m/z$  50-300).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent used.

## Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-6-methoxypyridine** is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-BROMO-6-METHOXPYRIDIN-2-AMINE | 1211533-83-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105723#spectroscopic-data-of-2-amino-6-methoxypyridine-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)